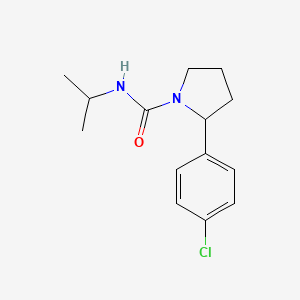
2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
CPCA exerts its pharmacological effects by selectively inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking the reuptake of dopamine, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
CPCA has been shown to increase locomotor activity in animal models, suggesting that it has stimulant-like properties. It has also been shown to enhance cognitive function and improve working memory in animal studies. Additionally, CPCA has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPCA as a research tool is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopaminergic neurotransmission. However, one limitation of CPCA is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research involving CPCA. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of CPCA.
Métodos De Síntesis
The synthesis of CPCA involves the reaction of 4-chlorophenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with pyrrolidine-2-carboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
CPCA has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has also been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of dopamine transporter function.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)16-14(18)17-9-3-4-13(17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNQCQKWQYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6029729.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6029739.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6029742.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)-1-propanamine](/img/structure/B6029743.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6029750.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6029754.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6029762.png)
![3-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[2-(4-fluorophenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6029765.png)
amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6029784.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6029796.png)
![N'-(1H-indol-3-ylmethylene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6029797.png)
![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)